Etoperidone
Overview
Description
Etoperidone is an atypical antidepressant that was developed in the 1970s. It is a phenylpiperazine-substituted triazole derivative, chemically related to trazodone and nefazodone. This compound functions as a serotonin antagonist and reuptake inhibitor, making it useful in the treatment of depression .
Preparation Methods
The synthesis of etoperidone involves the reaction of 1-(3-chlorophenyl)piperazine with 1,2,4-triazole derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Etoperidone undergoes several types of chemical reactions, including:
Oxidation: Alkyl oxidation and piperazinyl oxidation are common pathways.
N-dealkylation: This reaction results in the formation of 1-(3-chlorophenyl)piperazine and triazole propionic acid.
Phenyl hydroxylation:
Conjugation: This reaction involves the addition of various conjugating groups to the molecule.
Common reagents used in these reactions include oxidizing agents, dealkylating agents, and hydroxylating agents. The major products formed from these reactions are various metabolites, including 1-(3-chlorophenyl)piperazine .
Scientific Research Applications
Chemistry: As a model compound for studying serotonin antagonists and reuptake inhibitors.
Biology: For understanding the interactions of phenylpiperazine derivatives with biological receptors.
Medicine: Investigated for its potential use in treating depression, tremors in Parkinson’s disease, extrapyramidal symptoms, and male impotence.
Industry: Potential applications in the development of new antidepressant drugs.
Mechanism of Action
Etoperidone exerts its effects primarily through its major metabolite, 1-(3’-chlorophenyl)piperazine. This metabolite binds with different affinities to various serotonergic and adrenergic receptors. It acts as an agonist of the 5-HT2c receptor and an antagonist of the 5-HT2a receptor. Additionally, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects .
Comparison with Similar Compounds
Etoperidone is chemically related to trazodone and nefazodone, both of which are also phenylpiperazine-substituted triazole derivatives. While all three compounds function as serotonin antagonists and reuptake inhibitors, this compound is unique in its specific binding affinities and metabolic profile. Similar compounds include:
Trazodone: Used as an antidepressant and for the treatment of insomnia.
Nefazodone: Used as an antidepressant with a similar mechanism of action to this compound
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBNNCFOBMGTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57775-22-1 (mono-hydrochloride) | |
Record name | Etoperidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023034 | |
Record name | Etoperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
499ºC at 760mmHg | |
Record name | Etoperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors. | |
Record name | Etoperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
52942-31-1 | |
Record name | Etoperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52942-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etoperidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etoperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etoperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETOPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
197-198 ºC | |
Record name | Etoperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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